molecular formula C22H24ClN3O2 B2664806 3-[[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380185-53-3

3-[[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2664806
CAS RN: 2380185-53-3
M. Wt: 397.9
InChI Key: LMYGEUKTPYIKMF-UHFFFAOYSA-N
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Description

The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities and are valuable in drug research and development .


Molecular Structure Analysis

The compound contains a quinazolinone core, a piperidine ring, and phenyl groups. These structures could potentially influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the quinazolinone, piperidine, and phenyl groups could potentially participate in various chemical reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

Future research could involve synthesizing this compound and studying its properties and biological activities. This could provide valuable information for the development of new drugs .

properties

IUPAC Name

3-[[1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-28-20-8-4-5-17(21(20)23)14-25-11-9-16(10-12-25)13-26-15-24-19-7-3-2-6-18(19)22(26)27/h2-8,15-16H,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYGEUKTPYIKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)CN2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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